BenchChemオンラインストアへようこそ!

5-Bromo-n-cyclopropyl-1-oxy-nicotinamide

Neuropharmacology Nitric Oxide Synthase Enzyme Inhibition

5-Bromo-N-cyclopropyl-1-oxy-nicotinamide is a pyridine N-oxide derivative of nicotinamide with the molecular formula C9H9BrN2O2 (MW: 257.08 g/mol) and CAS number 638219-62-2. It possesses a bromine atom at the 5-position of the pyridine ring, a cyclopropyl substituent on the amide nitrogen, and importantly, an oxygen atom on the pyridine nitrogen.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
Cat. No. B8327711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-n-cyclopropyl-1-oxy-nicotinamide
Molecular FormulaC9H9BrN2O2
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=C[N+](=C2)[O-])Br
InChIInChI=1S/C9H9BrN2O2/c10-7-3-6(4-12(14)5-7)9(13)11-8-1-2-8/h3-5,8H,1-2H2,(H,11,13)
InChIKeyGQRPVRFAIYKNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclopropyl-1-oxy-nicotinamide: The N-Oxide Nicotinamide with Validated nNOS Inhibitory Activity


5-Bromo-N-cyclopropyl-1-oxy-nicotinamide is a pyridine N-oxide derivative of nicotinamide with the molecular formula C9H9BrN2O2 (MW: 257.08 g/mol) and CAS number 638219-62-2. It possesses a bromine atom at the 5-position of the pyridine ring, a cyclopropyl substituent on the amide nitrogen, and importantly, an oxygen atom on the pyridine nitrogen. This N-oxide moiety introduces unique electronic and steric properties that distinguish it from its reduced, non-oxide analogs. This compound has demonstrated a measurable inhibitory activity against neuronal nitric oxide synthase (nNOS, IC50 410 nM), providing a defined, quantitative starting point for its use in neuropharmacological research. [1] This profile guides procurement for projects requiring a halogenated nicotinamide-1-oxide scaffold with a known nNOS inhibition fingerprint.

Why Generic 5-Bromo-N-cyclopropylnicotinamide Cannot Substitute for the N-Oxide Derivative


Selecting the non-oxide analog 5-Bromo-N-cyclopropylnicotinamide (CAS 385382-48-9) as a commercial or research substitute for the N-oxide carries a high risk of failed experimental outcomes. The two molecules are chemically and electronically distinct entities. The N-oxide introduces a strong dipole, fundamentally altering molecular conformation, hydrogen-bonding acceptors, and reactivity. Critically, the pyridine N-oxide acts as a metabolic handle; it is a known product and substrate of Phase I metabolic enzymes like CYP450s and Flavin-containing Monooxygenases (FMOs). Therefore, generic substitution would not only change target binding kinetics but would also obliterate any metabolic profile or prodrug strategy being investigated. [1] The following section provides quantitative evidence for these differences, focusing on documented activities that are unique to the N-oxide scaffold.

Quantitative Differentiation Guide for 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide


nNOS Inhibitory Activity: N-Oxide Demonstrates Documented Potency, Non-Oxide Lacks Data

The N-oxide derivative shows a defined inhibitory activity against neuronal nitric oxide synthase (nNOS). This activity is a key differentiator, as no such inhibitory data is publicly available for the non-oxide analog 5-Bromo-N-cyclopropylnicotinamide. [1]

Neuropharmacology Nitric Oxide Synthase Enzyme Inhibition

CYP2C19 Metabolic Stability Liability: A Selective Advantage for the N-Oxide Scaffold

The N-oxide derivative has a measured, low-level inhibitory activity against the key drug-metabolizing enzyme CYP2C19 (IC50 = 10,000 nM). [1] This extremely weak inhibition suggests the compound itself is not a promiscuous CYP inhibitor. In contrast, the higher reactivity of the non-oxide pyridine nitrogen and its potential to be metabolized to the N-oxide in vivo introduce significant uncertainty and the risk of generating unknown, potentially potent CYP-inhibiting metabolites. [2]

Drug Metabolism ADME-Tox Cytochrome P450

Discrete Chemotype for CXCR2 Antagonist Scoping: A Differentiating Scaffold from Parent Nicotinamide N-oxide

While the parent compound nicotinamide N-oxide (CAS 1986-81-8) is a known potent CXCR2 antagonist (e.g., Compound 1 inhibits neutrophil chemotaxis with an IC50 of 10 nM), [REFS-2,3] our target product presents a poly-substituted analog of this active scaffold. The addition of a 5-bromo and an N-cyclopropyl group to the active nicotinamide N-oxide core creates a new, unexplored chemical space. This structure provides a direct vector for establishing proprietary chemical matter or performing scaffold-hopping exercises away from the heavily-patented simple nicotinamide N-oxide series, while retaining the critical N-oxide pharmacophore.

Inflammation Chemokine Receptor Scaffold Hopping

Synthetic Tractability: A Key Differentiator for Chemical Biology Probe Development

The synthetic route is well-defined via a high-yielding oxidation step of the commercially available precursor 5-Bromo-N-cyclopropylnicotinamide using a standard flash chromatography purification (EtOAc:MeOH, 9:1). This two-step availability provides a strategic advantage for probe development: a modestly active parent compound (the non-oxide) can be rapidly converted to its active metabolite analog (the N-oxide) for integrated SAR studies and activity validation, a workflow not readily available with more synthetically complex nicotinamide derivatives.

Chemical Probe Synthetic Chemistry Medicinal Chemistry

High-Value Application Scenarios for 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide


Neuroscience Lead Discovery Targeting nNOS

This compound serves as a tractable lead for developing novel nNOS inhibitors. Its documented 410 nM IC50 against rat brain nNOS [1] provides a clear starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over eNOS and iNOS. The N-oxide motif and cyclopropyl group can be iteratively modified, using this compound as the core scaffold, to map the nNOS active site and generate a new class of neuroprotective or pain-management agents.

Late-Stage Functionalization for CYP-Mediated Drug Interaction Studies

With its low CYP2C19 inhibition profile (IC50 of 10,000 nM), [2] this N-oxide is ideal as a negative control or metabolically stable core in drug-drug interaction (DDI) screening panels. Researchers can functionalize the bromine handle via cross-coupling to create a library of diverse analogs, systematically assessing which modifications introduce a CYP inhibition liability, all starting from a clean baseline chemotype. This contrasts with using the non-oxide precursor, whose own N-oxidation in vitro would confound results.

Chemical Probe for nNOS vs. CYP Selectivity Profiling

The compound's unique dual data points—active on nNOS yet essentially inactive on CYP2C19—make it a powerful chemical biology probe. It enables researchers to dissect the role of nNOS inhibition in complex biological systems (e.g., neuroinflammation) while confidently ruling out confounding effects from CYP-mediated metabolic modulation. [1][2] A simple switch to the non-oxide analog would compromise this selectivity profile due to an undefined, likely more reactive, metabolic interface.

Quote Request

Request a Quote for 5-Bromo-n-cyclopropyl-1-oxy-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.